molecular formula C6H10ClNO B8191345 3-Azabicyclo[3.2.0]heptan-6-one hydrochloride

3-Azabicyclo[3.2.0]heptan-6-one hydrochloride

Cat. No.: B8191345
M. Wt: 147.60 g/mol
InChI Key: KAKHOKZUSJXYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.0]heptan-6-one hydrochloride typically involves the reaction of bicyclic ketones with amines under specific conditions. One common method includes the use of Pseudomonas fluorescens lipase for the enzymatic resolution of (±)-endo-bicyclo[3.2.0]hept-2-en-6-yl acetate . This method yields both enantiomers of the compound with high enantiomeric excess (>98% e.e.) .

Industrial Production Methods

Industrial production of this compound involves large-scale chemoenzymatic processes. These processes are designed to be efficient and scalable, ensuring high purity and yield of the final product . The compound is typically produced in bulk quantities and is available for pharmaceutical testing and research .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.0]heptan-6-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-Azabicyclo[3.2.0]heptan-6-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.0]heptan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-azabicyclo[3.2.0]heptan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-6-1-4-2-7-3-5(4)6;/h4-5,7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKHOKZUSJXYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2C1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.